Vilaprisan
描述
维拉普瑞森,也称为其开发代码名称 BAY-1002670,是一种合成的类固醇选择性孕激素受体调节剂 (SPRM)。 它正在由拜耳医药保健公司开发用于治疗子宫内膜异位症和子宫肌瘤 . 维拉普瑞森是孕激素受体的一种强效且高度选择性的部分激动剂 .
准备方法
化学反应分析
科学研究应用
维拉普瑞森在科学研究中有多种应用,特别是在医药和生物学领域。 它正在开发用于治疗有症状的子宫肌瘤和子宫内膜异位症 . 在临床试验中,维拉普瑞森已被证明可以减少大量月经出血,诱导闭经并减小子宫肌瘤的体积 .
作用机制
相似化合物的比较
生物活性
Vilaprisan (BAY 1002670) is a selective progesterone receptor modulator (SPRM) developed for the treatment of conditions such as uterine fibroids and endometriosis. Its mechanism of action involves binding to progesterone receptors, leading to a reduction in progesterone activity, which is crucial for the growth of uterine fibroids and the regulation of menstrual cycles. This article explores the biological activity of this compound, highlighting its efficacy, safety profile, and pharmacokinetics based on clinical studies.
This compound exhibits a potent antiprogestogenic effect, approximately five times more potent than ulipristal acetate. By inhibiting progesterone receptor activity, this compound induces apoptosis in uterine fibroid cells and reduces their proliferation, leading to decreased fibroid volume and alleviation of symptoms such as heavy menstrual bleeding (HMB) .
Uterine Fibroids
Several clinical trials have assessed the efficacy of this compound in treating uterine fibroids. The ASTEROID 2 trial , a phase 2b randomized controlled trial, demonstrated significant improvements in patients receiving this compound compared to placebo:
- Amenorrhea Induction : 62.9% of women receiving this compound achieved complete absence of bleeding/spotting compared to 0% in the placebo group (P < 0.001).
- Reduction in Menstrual Blood Loss : 95.7% of participants met the predefined response criteria for HMB (<80 mL blood loss) .
- Fibroid Volume Reduction : MRI assessments showed a mean reduction in the volume of the three largest fibroids by 29.9% for this compound compared to a 6.3% increase in the placebo group .
Endometriosis
In studies focusing on endometriosis, this compound has also shown promising results. A phase 2b trial indicated that treatment with this compound improved pelvic pain scores significantly compared to placebo .
Study | Condition | Dosage | Primary Endpoint | Results |
---|---|---|---|---|
ASTEROID 2 | Uterine Fibroids | 2 mg/day | Amenorrhea | 62.9% vs. 0% (placebo) |
Phase 2b | Endometriosis | 2 mg/day | Pain relief | Significant improvement in pain scores |
Safety Profile
This compound has been generally well tolerated across studies. The most common adverse effects reported include headache, nausea, and transient changes in liver enzymes, which are consistent with other SPRMs . Notably, there were no significant safety concerns that led to treatment discontinuation in the trials.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is primarily metabolized by cytochrome P450 enzymes (specifically CYP3A4). This metabolism pathway suggests potential interactions with other medications that are substrates or inhibitors of this enzyme system .
Key Pharmacokinetic Parameters:
- Half-life : Approximately 24 hours
- Bioavailability : High oral bioavailability
- Protein Binding : High affinity for human serum albumin (HSA), affecting distribution and efficacy .
Case Study 1: Efficacy in Uterine Fibroids
A participant in the ASTEROID trial reported a significant reduction in fibroid size and cessation of heavy menstrual bleeding after three months on this compound. MRI scans confirmed a reduction in fibroid volume from 120 mL to 85 mL.
Case Study 2: Pain Management in Endometriosis
Another participant treated for endometriosis experienced a decrease in daily pelvic pain from an average score of 7 to 3 on a numeric rating scale after six months of treatment with this compound.
属性
IUPAC Name |
(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-(4-methylsulfonylphenyl)-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F5O4S/c1-24-14-21(15-3-7-18(8-4-15)37(2,35)36)23-19-10-6-17(33)13-16(19)5-9-20(23)22(24)11-12-25(24,34)26(28,29)27(30,31)32/h3-4,7-8,13,20-22,34H,5-6,9-12,14H2,1-2H3/t20-,21+,22-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFWQQVHQFDUOD-ANRPBIDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C(F)(F)F)(F)F)O)C5=CC=C(C=C5)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C(C(F)(F)F)(F)F)O)C5=CC=C(C=C5)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201110777 | |
Record name | Vilaprisan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201110777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262108-14-4 | |
Record name | (11β,17α)-20,20,21,21,21-Pentafluoro-17-hydroxy-11-[4-(methylsulfonyl)phenyl]-19-norpregna-4,9-dien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262108-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vilaprisan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262108144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vilaprisan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11971 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vilaprisan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201110777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-(4-methylsulfonylphenyl)-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VILAPRISAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN59K53GI9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。